molecular formula C11H15FN2 B1443148 1-(3-Fluorophenyl)piperidin-3-amine CAS No. 1248663-72-0

1-(3-Fluorophenyl)piperidin-3-amine

Cat. No. B1443148
M. Wt: 194.25 g/mol
InChI Key: CNCLASSKQJMEJQ-UHFFFAOYSA-N
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Description

“1-(3-Fluorophenyl)piperidin-3-amine” is a synthetic compound that falls under the category of research chemicals. It has a CAS Number of 1248663-72-0 and a molecular weight of 194.25 .


Synthesis Analysis

Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Various catalysts have been employed in the synthesis of piperidones .


Molecular Structure Analysis

The InChI code for “1-(3-Fluorophenyl)piperidin-3-amine” is 1S/C11H15FN2/c12-9-3-1-5-11(7-9)14-6-2-4-10(13)8-14/h1,3,5,7,10H,2,4,6,8,13H2 . This indicates the presence of 11 carbon atoms, 15 hydrogen atoms, 1 fluorine atom, and 2 nitrogen atoms in the molecule .

It is stored at room temperature and appears in powder form .

Scientific Research Applications

  • Pharmaceutical Sciences

    • Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
    • The methods of application or experimental procedures vary widely depending on the specific application. For example, in drug discovery, these compounds are often synthesized and then tested in vitro or in vivo for their therapeutic effects .
    • The results or outcomes obtained also vary widely. For example, some piperidine derivatives have shown promising results in preclinical or clinical trials for various diseases .
  • Fluorescence Studies

    • Compounds with tertiary amine groups like piperidin-4-amine have been investigated for their fluorescence quantum yield and lifetime in various solvents.
    • The methods of application or experimental procedures typically involve preparing solutions of the compound in different solvents and then measuring their fluorescence properties using a fluorometer.
    • The results or outcomes obtained can provide valuable information about the photophysical properties of the compound, which can be useful in fields like analytical chemistry and materials science.
  • Synthesis of Biologically Active Compounds

    • Piperidine derivatives are used in the synthesis of various biologically active compounds .
    • The methods of application or experimental procedures typically involve organic synthesis techniques, such as cyclization, annulation, and multicomponent reactions .
    • The results or outcomes obtained can include the synthesis of new compounds with potential pharmacological activity .
  • Antioxidant Effects

    • Some piperidine derivatives, such as 1-Benzylpyrrolidine-3-amine derivatives with piperidine groups, have shown both antiaggregatory and antioxidant effects .
    • The methods of application or experimental procedures typically involve in vitro or in vivo testing of these compounds for their antioxidant effects .
    • The results or outcomes obtained can include the identification of compounds with potential therapeutic effects .
  • Anti-Cancer Effects

    • Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
    • The methods of application or experimental procedures typically involve in vitro or in vivo testing of these compounds for their anti-cancer effects .
    • The results or outcomes obtained can include the identification of compounds with potential therapeutic effects .
  • Drug Discovery

    • Piperidine is a vital fundament in the production of drugs. This nitrogen bearing heterocyclic ring system and its byproducts show several essential features and are being utilized in different ways as anticancer, antimicrobial, analgesic, antiinflammatory, and antipsychotic agents .
    • The methods of application or experimental procedures typically involve organic synthesis techniques, followed by in vitro or in vivo testing of these compounds for their therapeutic effects .
    • The results or outcomes obtained can include the identification of new drugs with potential therapeutic effects .
  • Antimalarial Effects

    • Some synthetic 1, 4-disubstituted piperidines have shown high selectivity for resistant Plasmodium falciparum, the parasite that causes malaria .
    • The methods of application or experimental procedures typically involve in vitro testing of these compounds for their antimalarial effects .
    • The results or outcomes obtained can include the identification of compounds with potential therapeutic effects .
  • Antioxidant Effects

    • Piperine, a piperidine derivative found in plants of the Piperaceae family, shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .
    • The methods of application or experimental procedures typically involve in vitro or in vivo testing of these compounds for their antioxidant effects .
    • The results or outcomes obtained can include the identification of compounds with potential therapeutic effects .
  • Antidepressant Effects

    • Piperine was also found to have antidepressant-like effects when given to mice with chronic mild stress .
    • The methods of application or experimental procedures typically involve in vivo testing of these compounds for their antidepressant effects .
    • The results or outcomes obtained can include the identification of compounds with potential therapeutic effects .
  • Anti-Inflammatory Effects

    • Piperine shows activity against inflammation .
    • The methods of application or experimental procedures typically involve in vitro or in vivo testing of these compounds for their anti-inflammatory effects .
    • The results or outcomes obtained can include the identification of compounds with potential therapeutic effects .
  • Antihypertensive Effects

    • Piperine shows activity against hypertension .
    • The methods of application or experimental procedures typically involve in vitro or in vivo testing of these compounds for their antihypertensive effects .
    • The results or outcomes obtained can include the identification of compounds with potential therapeutic effects .
  • Anti-Asthma Effects

    • Piperine shows activity against asthma .
    • The methods of application or experimental procedures typically involve in vitro or in vivo testing of these compounds for their anti-asthma effects .
    • The results or outcomes obtained can include the identification of compounds with potential therapeutic effects .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, further exploration of the core structure using chemistry approaches and biological screening, including in vivo studies in an animal model of malaria, may yield important antimalarial leads .

properties

IUPAC Name

1-(3-fluorophenyl)piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2/c12-9-3-1-5-11(7-9)14-6-2-4-10(13)8-14/h1,3,5,7,10H,2,4,6,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCLASSKQJMEJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC(=CC=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorophenyl)piperidin-3-amine

CAS RN

1248663-72-0
Record name 1-(3-fluorophenyl)piperidin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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